

Solubility Profile of 1,1-Diphenylethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Diphenylethane

Cat. No.: B1196317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of **1,1-Diphenylethane** in various solvents. Due to the limited availability of direct quantitative data for **1,1-Diphenylethane**, this guide incorporates qualitative information and quantitative data for structurally similar compounds, namely diphenylmethane and 1,2-diphenylethane, to provide a comprehensive understanding of its solubility characteristics. Furthermore, detailed experimental protocols for determining the solubility of non-polar compounds like **1,1-Diphenylethane** are provided, along with a visual representation of the experimental workflow.

Quantitative Solubility Data

While specific quantitative solubility data for **1,1-Diphenylethane** is scarce in publicly available literature, the following tables summarize the available qualitative and quantitative information, including data for its structural isomers, to offer a comparative perspective.

Table 1: Solubility of **1,1-Diphenylethane**

Solvent Class	Solvent	Temperature (°C)	Solubility
Aqueous	Water	25	5 ppm[1]
Halogenated	Chloroform	Not Specified	Slightly Soluble[2][3] [4]
Esters	Ethyl Acetate	Not Specified	Slightly Soluble[2][3] [4]

Table 2: Solubility of Diphenylmethane (Structural Analogue)

Solvent Class	Solvent	Solubility
Alcohols	Ethanol	Soluble (>10%)[5]
Ethers	Diethyl Ether	Soluble (>10%)[5]
Aromatic	Benzene	Soluble[6]
Halogenated	Chloroform	Soluble (>10%)[5]

Table 3: Mole Fraction Solubility of 1,2-Diphenylethane (Structural Analogue)

Solvent	293.15 K	298.15 K	303.15 K	308.15 K	313.15 K	318.15 K
Acetone	0.0435	0.0516	0.0611	0.0721	0.0848	0.0995
Chloroform	0.1281	0.1479	0.1702	0.1954	0.2238	0.2559
Dichloromethane	0.1215	0.1403	0.1614	0.1851	0.2118	0.2418
Ethanol	0.0013	0.0016	0.0020	0.0025	0.0031	0.0038

Data for 1,2-Diphenylethane was extracted from a study by Qi, Yabing, which investigated its solubility and solution thermodynamics in various pure solvents. The study indicated that the dissolving process of 1,2-diphenylethane is endothermic and entropy-driving.[7]

Based on the data from its structural analogues, it can be inferred that **1,1-Diphenylethane** is likely to exhibit good solubility in non-polar and moderately polar organic solvents such as aromatic hydrocarbons, halogenated hydrocarbons, and ethers. Its solubility is expected to be lower in polar protic solvents like ethanol.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of a non-polar compound like **1,1-Diphenylethane** in various solvents.

Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Principle: An excess amount of the solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined.

Apparatus:

- Thermostatically controlled shaker or water bath
- Vials or flasks with airtight seals
- Analytical balance
- Centrifuge
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of **1,1-Diphenylethane** to a vial containing a known volume of the desired solvent. An excess is ensured by the visible presence of undissolved solute.
- Seal the vial to prevent solvent evaporation.
- Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined experimentally.

- Sample Preparation:
 - After equilibration, allow the solution to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - To remove any remaining undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter (e.g., 0.22 µm PTFE membrane). It is crucial that this step is performed at the same temperature as the equilibration to avoid any change in solubility.
- Concentration Analysis:
 - Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Determine the concentration of **1,1-Diphenylethane** in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or Gas Chromatography).
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of **1,1-Diphenylethane** in the chosen solvent at the specified temperature.

Analytical Methods for Concentration Determination

2.2.1. UV-Vis Spectrophotometry

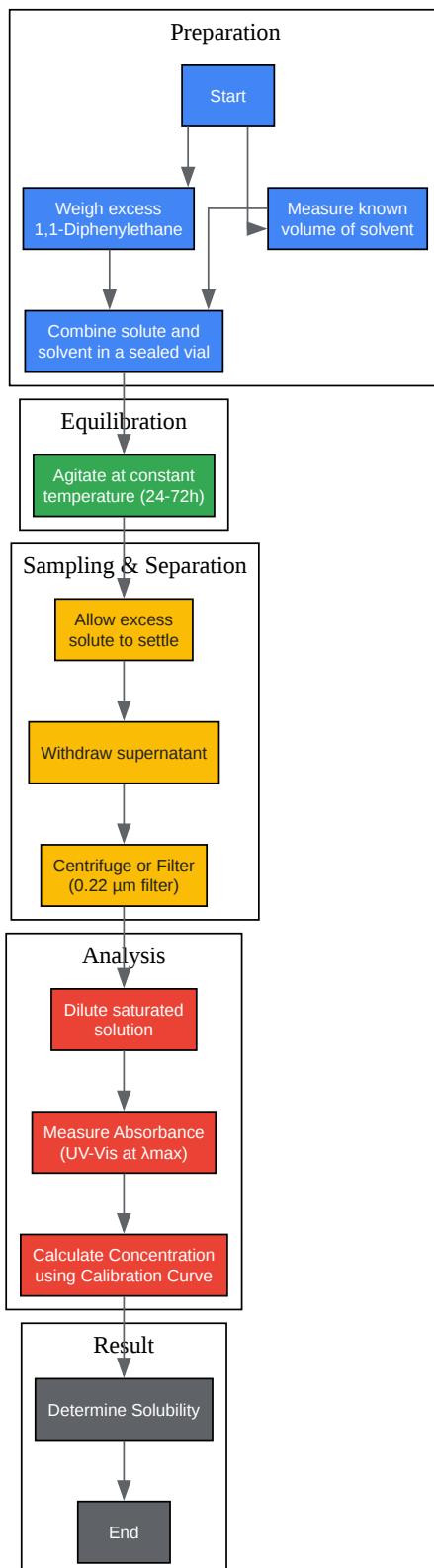
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis region. Aromatic compounds like **1,1-Diphenylethane** are good candidates for this technique.[12][13][14][15]

Procedure:

- Determine the Wavelength of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of **1,1-Diphenylethane** in the solvent of interest.
 - Scan the solution using a UV-Vis spectrophotometer to identify the wavelength at which the maximum absorbance occurs.
- Prepare a Calibration Curve:
 - Prepare a series of standard solutions of **1,1-Diphenylethane** of known concentrations in the same solvent.
 - Measure the absorbance of each standard solution at the determined λ_{max} .
 - Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
- Measure the Sample:
 - Measure the absorbance of the appropriately diluted saturated solution at λ_{max} .
 - Use the equation of the calibration curve to determine the concentration of **1,1-Diphenylethane** in the diluted sample.

2.2.2. Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is particularly useful for analyzing the concentration of solutes in various


solvents.[\[7\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Procedure:

- Instrument Setup:
 - Equip a gas chromatograph with a suitable column (e.g., a non-polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).
 - Optimize the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings.
- Prepare a Calibration Curve:
 - Prepare a series of standard solutions of **1,1-Diphenylethane** of known concentrations in the solvent used for the solubility experiment.
 - Inject a fixed volume of each standard solution into the GC and record the peak area.
 - Plot a graph of peak area versus concentration to create a calibration curve.
- Analyze the Sample:
 - Inject the same fixed volume of the appropriately diluted saturated solution into the GC.
 - Identify the peak corresponding to **1,1-Diphenylethane** based on its retention time.
 - Use the peak area and the calibration curve to determine the concentration of **1,1-Diphenylethane** in the diluted sample.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of **1,1-Diphenylethane** using the shake-flask method coupled with UV-Vis spectrophotometric analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Diphenylethane | CAS#:612-00-0 | Chemsoc [chemsrc.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. 1,1-Diphenylethane CAS#: 612-00-0 [m.chemicalbook.com]
- 4. 1,1-Diphenylethane | 612-00-0 [amp.chemicalbook.com]
- 5. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 612-00-0: 1,1-Diphenylethane | CymitQuimica [cymitquimica.com]
- 7. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. bioassaysys.com [bioassaysys.com]
- 11. scielo.br [scielo.br]
- 12. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 29.4 Chromatography Technology – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- To cite this document: BenchChem. [Solubility Profile of 1,1-Diphenylethane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196317#solubility-of-1-1-diphenylethane-in-various-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com